molecular formula C12H11NO2 B057537 Methyl 2-methylquinoline-3-carboxylate CAS No. 30160-03-3

Methyl 2-methylquinoline-3-carboxylate

Cat. No.: B057537
CAS No.: 30160-03-3
M. Wt: 201.22 g/mol
InChI Key: BAWCSYLGYDUKMW-UHFFFAOYSA-N
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Description

Methyl 2-Methylquinoline-3-carboxylate has been used in the preparation of quinoline-based p300 histone acetyltransferase inhibitors with pro-apoptotic activity in human leukemiacells.

Scientific Research Applications

  • Supramolecular Framework Formation

    Studies have explored the weak interactions between 2-methylquinoline and carboxylic acid derivatives, leading to insights into the role of 2-methylquinoline in binding with these derivatives. These interactions are responsible for forming 1D–3D frameworks in crystal structures (Jin et al., 2012).

  • Esterification Reactions

    Research on the esterification reaction of 2-methylquinoline-3-carboxylic acid has optimized conditions for achieving higher yields in shorter reaction times (Gao Wen-tao, 2009).

  • Formation of Derivatives

    Methyl 3-(arylamino)acrylates react with hydrogen iodide to form 1,2-dihydroquinoline-3-carboxylic acid derivatives. This reaction is efficient in alcoholic solvents, especially tert-butyl alcohol (Matsumoto et al., 2010).

  • Palladium-Catalyzed Arylation and Alkylation

    There's a method for auxiliary-directed, palladium-catalyzed beta-arylation and alkylation of sp(3) and sp(2) C-H bonds in carboxylic acid derivatives, employing a 2-methylthioaniline- or 8-aminoquinoline amide substrate (Shabashov & Daugulis, 2010).

  • Methylation Studies

    Studies on consecutive alkylation of 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate by CH3I have established regioselectivity for reliable design and synthesis of combinatorial libraries. Some synthesized compounds are potential inhibitors of Hepatitis B Virus replication (Kovalenko et al., 2020).

  • Formation of Binary and Ternary Nickel (II) Complexes

    The stability constants of binary and ternary nickel (II) complexes with 2-methylquinoline-8-carboxylic acid and amino acids were studied, providing insights into the ligand's protonation constants and species distribution diagrams (Henríquez et al., 2021).

  • Photolysis of Quinolinecarboxylic Herbicides

    Research on the photodegradation of quinolinecarboxylic herbicides in aqueous solutions under different irradiation wavelengths has contributed to understanding the stability and degradation patterns of these compounds (Pinna & Pusino, 2012).

  • Cytotoxic Activity

    A new quinoline derivative with cytotoxic activity against human lung adenocarcinoma cell line A549 was isolated from the endophytic strain Streptomyces sp. neau50, indicating potential applications in cancer research (Wang et al., 2011).

Properties

IUPAC Name

methyl 2-methylquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8-10(12(14)15-2)7-9-5-3-4-6-11(9)13-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWCSYLGYDUKMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90464359
Record name Methyl 2-methylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30160-03-3
Record name Methyl 2-methylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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